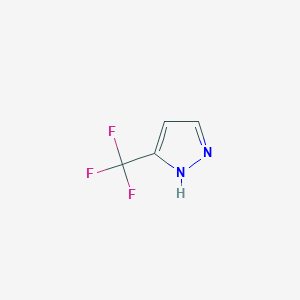

3-(Trifluoromethyl)pyrazole

Overview

Description

3-(Trifluoromethyl)pyrazole is a molecule of interest in the field of organic chemistry due to its trifluoromethyl group, which can significantly alter the physical and chemical properties of compounds. The presence of the trifluoromethyl group in pyrazoles has been shown to be beneficial in drug discovery and materials chemistry due to its ability to enhance the bioavailability and stability of pharmaceuticals, as well as to modify the electronic properties of materials .

Synthesis Analysis

The synthesis of various trifluoromethylated pyrazoles has been achieved through different synthetic routes. One approach involves the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group using sulfur tetrafluoride, allowing for gram-scale preparation of the target compounds . Another method includes the divergent reaction of β-CF3-1,3-enyne with hydrazines, leading to the formation of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles . Additionally, the synthesis of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters has been described, which are useful intermediates for Suzuki-Miyaura cross-coupling reactions to yield heteroaryl-3-(trifluoromethyl)pyrazoles .

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined using X-ray crystallography, revealing that the compound forms tetramers through N–H···N hydrogen bonds in the solid state. The presence of proton disorder is necessary to explain the geometric features of the monomers . The structure of various trifluoromethylated pyrazoles has been further characterized by crystallographic analysis, which is crucial for understanding their reactivity and interactions .

Chemical Reactions Analysis

Trifluoromethylated pyrazoles participate in a variety of chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions to form multi-ring systems . The reactivity of these compounds is also demonstrated in the synthesis of pyrazole triflones via a [3 + 2] cycloaddition reaction with nitroalkenes . Furthermore, a copper-mediated domino cyclization/trifluoromethylation/deprotection process has been developed to synthesize 4-(trifluoromethyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyrazoles are influenced by the trifluoromethyl groups. These compounds exhibit interesting fluorescence properties, which can be fine-tuned by modifying the pyrazole core . The introduction of trifluoromethyl groups also affects the electrophilicity of metal sites in metal complexes, as observed in fluorinated tris(pyrazolyl)borate ligands . The IR and NMR spectroscopic data provide insights into the dynamic disorder in the crystal and the electronic environment of the trifluoromethyl groups .

Scientific Research Applications

Synthetic Approaches and Characterization

Synthetic Protocols : Practical synthetic approaches for derivatives of 3-(Trifluoromethyl)pyrazole, like 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles, have been developed. These protocols allow gram-scale preparation and are characterized by crystallographic analysis, pK(a) values, and fluorescence measurements (Gerus et al., 2012).

Molecular Structure and Spectroscopy : Studies on the molecular structure of 3,5-bis(trifluoromethyl)pyrazole reveal its formation of tetramers through N–H···N hydrogen bonds and the presence of proton disorder, as analyzed through X-ray, IR spectra, and solid-state NMR spectroscopy (Alkorta et al., 1999).

Chemical Transformations and Applications

Intramolecular Cycloaddition : An intramolecular cycloaddition strategy for synthesizing trifluoromethyl-substituted 3H-pyrazoles has been developed, with wide applications including reactions with dioxane by a radical process and [1,5] sigmatropic rearrangements, offering high yields and excellent regioselectivity (Sha et al., 2014).

Metal-Free Synthesis Approach : A metal-free approach for the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles, dependent on solvent nature, has been studied. This method is particularly useful for the gram-scale preparation of drugs like Celebrex and SC-560 and their isomers (Muzalevskiy et al., 2017).

Pharmaceutical and Agrochemical Relevance

Synthesis in Agrochemical and Medicinal Chemistry : Pyrazoles, including fluorinated fused-ring pyrazoles, have potential applications in the agrochemical and medicinal chemistry industries. They are used as pesticides, anti-inflammatory medications, and antitumor drugs (Lam et al., 2022).

Nematocidal Evaluation : Pyrazole carboxamide derivatives, a class of fungicides in agrochemicals, have been prepared and evaluated. Some of these fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita (Zhao et al., 2017).

Mechanism of Action

Target of Action

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It has been found to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles

Biochemical Pathways

It is known that pyrazole derivatives, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Result of Action

It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXNITNKYBLBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942198 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20154-03-4 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)